The compound 3-[(4-{(2,4-Diaminopteridin-6-yl)methylamino}benzoyl)amino]pentanedioic acid is a complex organic molecule primarily associated with pharmaceutical applications, particularly in the field of antimetabolite drugs. This compound is structurally related to other significant therapeutic agents like methotrexate, which is used in cancer treatment and autoimmune diseases. The molecular formula for this compound is , and it has a molecular weight of approximately 440.41 g/mol .
This compound can be classified under the category of antimetabolites, which are substances that interfere with the normal metabolic processes within cells. It is recognized as an impurity or degradation product of methotrexate, indicating its relevance in pharmacological studies and quality control of pharmaceutical products . Its CAS number is 54-62-6, which is used for identification in chemical databases.
The synthesis of 3-[(4-{(2,4-Diaminopteridin-6-yl)methylamino}benzoyl)amino]pentanedioic acid typically involves several steps:
Each step requires careful control of reaction conditions to ensure high yield and purity of the final product.
The molecular structure of 3-[(4-{(2,4-Diaminopteridin-6-yl)methylamino}benzoyl)amino]pentanedioic acid can be represented using various structural formulas, including SMILES and InChI:
CN(Cc1cnc2nc(N)nc(N)c2n1)c3ccc(cc3)C(=O)OInChI=1S/C19H20N8O5/c20-15-14-16(27-19(21)26-15)23-8-11(24-14)7-22-10-3-1-9(2-4-10)17(30)25-12(18(31)32)5-6-13(28)29/h1-4,8,12,22H,5-7H2,(H,25,30)(H,28,29)(H,31,32)(H4,20,21,23,26)This structure highlights its complex arrangement involving multiple functional groups that contribute to its biological activity.
The compound can undergo various chemical reactions typical for organic molecules containing amine and carboxylic acid functional groups:
These reactions are critical for understanding how this compound might interact with biological systems or be modified for enhanced activity.
The mechanism of action for 3-[(4-{(2,4-Diaminopteridin-6-yl)methylamino}benzoyl)amino]pentanedioic acid largely parallels that of methotrexate:
This mechanism underlies its therapeutic applications in oncology.
The physical properties include:
Chemical properties include:
Relevant data such as melting point or boiling point were not specifically detailed in available sources but are essential for practical applications.
3-[(4-{(2,4-Diaminopteridin-6-yl)methylamino}benzoyl)amino]pentanedioic acid finds its primary applications in:
This compound plays a crucial role in both clinical settings and research environments aimed at improving cancer treatment strategies.
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: